Z-Leu-gly-ome
Overview
Description
Synthesis Analysis
The synthesis of peptides like Z-Leu-Gly-Ome can be achieved through a process called self-assembly peptide-based hydrogels . This process is popular in biomedical applications due to its controllability and biocompatibility properties . The strategies for preparing these hydrogels can be divided into three categories based on the modification site of the dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .
Molecular Structure Analysis
Z-Leu-Gly-Ome has a molecular formula of C17H24N2O5 . It contains a total of 48 bonds, including 24 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .
Chemical Reactions Analysis
The chemical reactions of Z-Leu-Gly-Ome involve various supramolecular non-covalent interactions to build several secondary structures .
Physical And Chemical Properties Analysis
Z-Leu-Gly-Ome has a molecular weight of 336.38300 and a density of 1.146g/cm3 . Its boiling point is 516.4ºC at 760 mmHg .
Scientific Research Applications
Pest Repellent Activities
Z-Leu-gly-ome and its related peptides have demonstrated effectiveness as repellents. For instance, Z-Val-Leu-OMe showed potent repellent activity against both Aedes aegypti (mosquito) and Blattella germanica (cockroach) (Okada et al., 1984).
Memory and Amnesia
The peptide Z-Pro-Leu-Gly-NH2 attenuated puromycin-induced amnesia in mice when administered before training. This suggests a role for such peptides in influencing memory processes rather than generalized arousal mechanisms (Flexner et al., 1978).
Spectroscopic Structure Analysis
Z-Gly-Leu-Leu-OMe and similar peptides have been used in spectroscopic structure analysis. Solvent effects were found more useful than shift reagents to improve the spectroscopic structure analysis of peptides (Kricheldorf & Hull, 1980).
Apoptosis Induction
Leucyl-leucine methyl ester (Leu-Leu-OMe), a compound related to Z-Leu-gly-ome, has been found to induce apoptosis in cells with cytolytic potential. This process is dependent on the generation of metabolites with membranolytic properties (Thiele & Lipsky, 1992).
Carboxypeptidase Activity
Gly-X carboxypeptidase, which releases C-terminal residues from N-blocked peptides, shows activity with substrates like Z-Gly + Leu. This enzyme plays a significant role in protein metabolism (Suárez‐Rendueles & Bordallo, 2004).
Protein Z Characterization
Protein Z, a component in human plasma with an unknown physiological function, was found to contain the sequence Ala-Gly-Ser-Tyr-Leu-Leu. Understanding this protein's structure can provide insights into blood coagulation and related processes (Broze & Miletich, 1984).
Safety And Hazards
When handling Z-Leu-Gly-Ome, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The growing applications of peptide-based therapeutics require the development of efficient protocols from the perspective of an industrial scale-up . The self-assembly of small peptides through the ‘bottom-up approach’ to form various interesting micro to nano-level structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
properties
IUPAC Name |
methyl 2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNLCCIXRQPNFH-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-gly-ome |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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